molecular formula C15H26N2O6 B1316812 (S)-2-(Allyloxycarbonylamino)-6-(tert-butoxycarbonylamino)hexanoic acid CAS No. 104669-72-9

(S)-2-(Allyloxycarbonylamino)-6-(tert-butoxycarbonylamino)hexanoic acid

Cat. No.: B1316812
CAS No.: 104669-72-9
M. Wt: 330.38 g/mol
InChI Key: YVDKJBCVARAHIJ-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-(Allyloxycarbonylamino)-6-(tert-butoxycarbonylamino)hexanoic acid is a compound that features both allyloxycarbonyl and tert-butoxycarbonyl protecting groups. These groups are commonly used in organic synthesis to protect amine functionalities during chemical reactions. The compound is of interest in various fields of research due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Allyloxycarbonylamino)-6-(tert-butoxycarbonylamino)hexanoic acid typically involves the protection of amino acids. One common method involves the use of di-tert-butyl pyrocarbonate to introduce the tert-butoxycarbonyl (Boc) group . The reaction is carried out under mild conditions, often at room temperature, to ensure high yields and selectivity.

Industrial Production Methods

In industrial settings, the production of Boc derivatives of amino acids is optimized by controlling reaction conditions such as temperature, solvent, and reagent concentrations . The use of glycerol as a solvent has been reported to be an efficient and green protocol for the chemoselective N-Boc protection of amines .

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Allyloxycarbonylamino)-6-(tert-butoxycarbonylamino)hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to remove protecting groups or modify the structure.

    Substitution: Nucleophilic substitution reactions can occur at the allyloxycarbonyl or tert-butoxycarbonyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxalyl chloride for deprotection , and di-tert-butyl pyrocarbonate for Boc protection . Reaction conditions are typically mild, with reactions often carried out at room temperature to ensure high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deprotection reactions yield the free amine, while substitution reactions can introduce various functional groups.

Scientific Research Applications

(S)-2-(Allyloxycarbonylamino)-6-(tert-butoxycarbonylamino)hexanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for potential therapeutic applications due to its ability to modify biological molecules.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-2-(Allyloxycarbonylamino)-6-(tert-butoxycarbonylamino)hexanoic acid involves the protection and deprotection of amine groups. The Boc and allyloxycarbonyl groups protect the amine functionalities during chemical reactions, preventing unwanted side reactions. The deprotection process, often involving reagents like oxalyl chloride , releases the free amine, allowing it to participate in subsequent reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-(Allyloxycarbonylamino)-6-(tert-butoxycarbonylamino)hexanoic acid is unique due to the presence of both allyloxycarbonyl and Boc protecting groups, which provide versatility in synthetic applications. This dual protection allows for selective reactions and modifications, making it a valuable compound in various fields of research.

Properties

IUPAC Name

(2S)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O6/c1-5-10-22-14(21)17-11(12(18)19)8-6-7-9-16-13(20)23-15(2,3)4/h5,11H,1,6-10H2,2-4H3,(H,16,20)(H,17,21)(H,18,19)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVDKJBCVARAHIJ-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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